beta-Hydroxyarginine

Description

Significance within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids are recognized as crucial building blocks for developing advanced pharmaceuticals and agrochemicals. nih.govfrontiersin.org They contribute to the vast structural diversity of natural products, often enhancing or altering the biological activity of the parent molecules. nih.govfrontiersin.org Beta-hydroxyarginine is a prime example of an npAA found within larger secondary metabolic scaffolds, particularly in peptide antibiotics produced by bacteria. nih.govnih.gov

Detailed research findings have identified this compound as a key structural component in several bioactive compounds. For instance, the non-heme iron oxygenase VioC, found in Streptomyces vinaceus, catalyzes the Cβ-hydroxylation of L-arginine to produce (2S,3S)-hydroxyarginine. uniprot.orgnih.gov This molecule is a crucial precursor in the biosynthesis of tuberactinomycin (B576502) antibiotics like viomycin (B1663724) and capreomycin, which are important for their antimicrobial activity. uniprot.orgnih.gov The presence of the hydroxyl group can enhance biological activity and is integral to the function of these natural products. researchgate.netresearchgate.net Research into such npAAs is expanding the known repertoire of amino acids beyond the standard 22, opening avenues for engineering proteins with modified functions and improved biological stability. nih.govfrontiersin.org

Interconnections with Arginine Metabolic Pathways

L-arginine is a semi-essential amino acid involved in multiple critical metabolic pathways. researchgate.netnih.gov In most cells, L-arginine is primarily metabolized by two key enzyme families: nitric oxide synthases (NOS) and arginases. encyclopedia.pubfrontiersin.org NOS enzymes convert arginine into nitric oxide (NO), a vital signaling molecule, and citrulline. frontiersin.orgrcsb.org Arginases hydrolyze arginine to produce ornithine and urea (B33335), with ornithine serving as a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen synthesis. nih.govfrontiersin.org

The biosynthesis of this compound represents a distinct and less common branch of arginine metabolism. frontiersin.org This pathway is catalyzed by specific enzymes, such as the Fe(II)/α-ketoglutarate-dependent oxygenase VioC, which selectively hydroxylates L-arginine at the C3 position. uniprot.orgfrontiersin.org This reaction diverts L-arginine away from the production of NO or urea and channels it into the synthesis of specialized secondary metabolites. nih.govfrontiersin.org It is important to distinguish this compound from another hydroxylated form, Nω-hydroxy-L-arginine (NOHA). NOHA is a key intermediate in the NOS pathway for producing nitric oxide and also acts as a potent inhibitor of arginase enzymes. nih.govfrontiersin.orgrcsb.org The distinct metabolic fates and biological roles of these different hydroxyarginine isomers highlight the complexity and precise regulation of arginine metabolism.

Overview of Current Research Trajectories and Open Questions

Current research on this compound is largely focused on the enzymes responsible for its synthesis and its role in natural product biosynthesis. nih.govfrontiersin.org A major area of investigation is the family of Fe(II)/α-ketoglutarate-dependent oxygenases, like VioC, which exhibit remarkable regio- and stereoselectivity. mdpi.comfrontiersin.org Studies on VioC have revealed the structural basis for its unusual ability to produce the erythro diastereomer of this compound, in contrast to similar enzymes that typically form threo products. uniprot.orgnih.gov Understanding these enzymatic mechanisms is crucial for harnessing them as biocatalysts for the synthesis of novel amino acids and derivatives. mdpi.comfrontiersin.org

Several open questions continue to drive research in this field. Scientists are actively searching for new natural products that incorporate this compound and other hydroxylated arginine derivatives by mining microbial genomes for uncharacterized biosynthetic gene clusters (BGCs). nih.govresearchgate.net The precise molecular mechanisms by which this compound-containing peptides exert their biological effects, such as the antibacterial activity of Nε-hydroxyarginine, are not yet fully understood and remain an active area of study. nih.gov Furthermore, researchers are exploring the catalytic diversity of arginine-hydroxylating enzymes to uncover new reaction outcomes and to better understand how nature generates a wide array of modified amino acids from a single precursor. frontiersin.orgacs.org

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

892143-46-3 |

|---|---|

Molecular Formula |

C6H14N4O3 |

Molecular Weight |

190.20 g/mol |

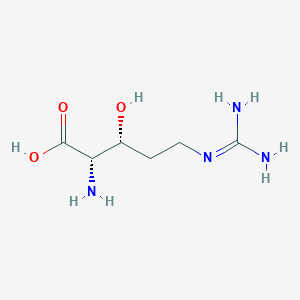

IUPAC Name |

(2S,3R)-2-amino-5-(diaminomethylideneamino)-3-hydroxypentanoic acid |

InChI |

InChI=1S/C6H14N4O3/c7-4(5(12)13)3(11)1-2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m1/s1 |

InChI Key |

VIDUVSPOWYVZIC-DMTCNVIQSA-N |

Isomeric SMILES |

C(CN=C(N)N)[C@H]([C@@H](C(=O)O)N)O |

Canonical SMILES |

C(CN=C(N)N)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Stereochemical Complexity and Isomerism of Beta Hydroxyarginine

Structural Isomers and Diastereomeric Forms of Hydroxyarginine

Isomerism in molecules refers to the existence of compounds with the same molecular formula but different structural arrangements. wikipedia.orgaklectures.com Isomers are broadly classified into structural isomers and stereoisomers. slideshare.netyoutube.com

For hydroxyarginine, structural isomers are determined by the position of the hydroxyl (-OH) group on the arginine carbon skeleton. While this article focuses on beta-hydroxyarginine (3-hydroxyarginine), other structural isomers exist, such as γ-hydroxyarginine (4-hydroxyarginine) and δ-hydroxyarginine (5-hydroxyarginine), each produced by specific enzymes. frontiersin.orgnih.gov

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. wikipedia.orgaklectures.com this compound (3-hydroxyarginine) possesses two chiral centers—the alpha-carbon (C2) and the beta-carbon (C3)—which means it can exist as four distinct stereoisomers. nih.govlibretexts.org These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. libretexts.org

The diastereomeric forms of this compound are often referred to using the erythro and threo nomenclature. For L-arginine precursors (which have an S-configuration at the C2 carbon), the two possible diastereomers are (2S,3S)-hydroxyarginine and (2S,3R)-hydroxyarginine. The enzyme VioC, a non-heme iron oxygenase, is known to catalyze the Cβ-hydroxylation of L-arginine to specifically produce the (2S,3S)-hydroxyarginine diastereomer, which has an erythro configuration. nih.gov Computational studies on the enzyme OrfP have modeled the formation of both (R)-3-hydroxyarginine and (S)-3-hydroxyarginine products. nih.gov

| Isomer Type | Description | Examples related to Hydroxyarginine |

|---|---|---|

| Structural Isomers | Same molecular formula (C6H14N4O3), different atom connectivity (position of -OH group). | This compound (3-Hydroxyarginine), gamma-Hydroxyarginine (4-Hydroxyarginine), delta-Hydroxyarginine (5-Hydroxyarginine). frontiersin.org |

| Diastereomers | Stereoisomers that are not mirror images; occur in compounds with two or more chiral centers. libretexts.org | (2S,3S)-Hydroxyarginine and (2S,3R)-Hydroxyarginine are diastereomers. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. wikipedia.org | (2S,3S)-Hydroxyarginine and (2R,3R)-Hydroxyarginine are an enantiomeric pair. |

Enantiomeric Configurations and Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of biology. nih.govthe-innovation.org The two mirror-image forms of a chiral molecule are called enantiomers. wikipedia.orgfiveable.me In biological systems, there is a strong preference for one enantiomer over the other; for instance, amino acids are predominantly found in the L-configuration (an S-configuration at the alpha-carbon). the-innovation.org

Consequently, the biologically significant enantiomers of this compound are those derived from L-arginine, namely (2S,3S)-hydroxyarginine and (2S,3R)-hydroxyarginine. nih.govoregonstate.edu Enzymes that synthesize or metabolize this compound exhibit a high degree of stereoselectivity, meaning they preferentially produce or bind to a specific stereoisomer.

Research into the biosynthesis of the antibiotic viomycin (B1663724) has shown that the enzyme VioC is stereospecific, producing (2S,3S)-hydroxyarginine from L-arginine. nih.gov Similarly, studies on the enzyme MppO from the mannopeptimycin biosynthesis pathway showed it stereospecifically hydroxylates L-enduracididine (a cyclic analog of arginine) at the β-carbon to form (3S)-hydroxy-L-enduracididine. oregonstate.edu The different pharmacological and physiological effects of enantiomers make their distinct roles a critical aspect of study. nih.govnih.gov

Conformational Analysis and its Impact on Biological Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com The specific three-dimensional conformation of a molecule like this compound is critical for molecular recognition—the process by which it binds to other molecules, particularly biological macromolecules like enzymes. bohrium.compublichealthtoxicology.com

The biological activity of this compound is dictated by how its functional groups (the alpha-amino group, the carboxylate group, the guanidinium (B1211019) group, and the beta-hydroxyl group) are oriented in space. This orientation determines the molecule's ability to fit into the active site of an enzyme and form specific non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions). rcsb.org

Computational methods such as quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) are powerful tools for this analysis. frontiersin.orgresearchgate.net These studies can model the binding of this compound within an enzyme's active site and calculate the potential energy landscape for chemical reactions. researchgate.net For example, computational modeling of L-arginine in the active site of hydroxylase enzymes shows how the protein environment creates local electric fields that can weaken specific C-H bonds, thereby guiding the hydroxylation reaction to a specific position (e.g., C3) and with a specific stereochemical outcome. frontiersin.orgnih.gov These models help explain how an enzyme's structure leads to the formation of one specific stereoisomer of this compound over others. researchgate.net

Advanced Methodologies for Stereoisomer Identification and Resolution

Distinguishing and separating the stereoisomers of this compound requires sophisticated analytical techniques due to their identical physical properties in achiral environments. nih.gov

Chromatographic Methods are central to the resolution of these isomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.comnih.gov Polysaccharide and cyclodextrin-based CSPs are widely used for this purpose. mdpi.com

Reversed-Phase HPLC with Chiral Derivatization: An alternative approach involves reacting the isomers with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or Marfey's reagent. researchgate.netnih.gov This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard (achiral) chromatography columns, such as a C18 column. libretexts.orgnih.gov

Spectroscopic and Structural Methods are used for the definitive identification and characterization of the separated isomers.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is essential for detecting and confirming the mass of the isomers. mdpi.com Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing fragment ions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of molecules in solution. Quantitative Nuclear Overhauser Effect (NOE) measurements can be used to determine the distances between protons, aiding in conformational analysis. nih.gov

X-ray Crystallography: This is the gold standard for determining the absolute three-dimensional structure of a molecule. By obtaining a crystal of a this compound stereoisomer, often in complex with its target enzyme, its precise atomic arrangement and absolute stereochemistry can be determined at high resolution. nih.gov

| Methodology | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC | Separation based on differential interaction of enantiomers with a Chiral Stationary Phase (CSP). sigmaaldrich.com | Direct separation of (2S,3S) and (2R,3R) enantiomers, or (2S,3R) and (2R,3S) enantiomers. |

| LC-MS with Chiral Derivatization | Enantiomers are converted to diastereomers, which are separable on standard columns and detected by MS. researchgate.netnih.gov | Separation and quantification of all four stereoisomers after reaction with agents like L-FDVA. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the absolute 3D structure of atoms. | Used to solve the structure of the enzyme VioC in complex with its product, (2S,3S)-hydroxyarginine. nih.gov |

| NMR Spectroscopy | Uses magnetic properties of atomic nuclei to provide detailed structural and conformational information. nih.gov | Helps determine the conformation and relative configuration of the isomers in solution. |

Biosynthetic Pathways and Enzymatic Mechanisms of Beta Hydroxylation

Enzymatic Hydroxylation of L-Arginine by Oxygenases

The biosynthesis of beta-hydroxyarginine and its regioisomers is a sophisticated enzymatic process primarily carried out by a superfamily of enzymes known as oxygenases. These enzymes catalyze the direct incorporation of an oxygen atom from molecular oxygen (O₂) into an organic substrate, such as the amino acid L-arginine. This hydroxylation is a critical step in the biosynthetic pathways of numerous natural products, particularly antibiotics.

Nonheme Iron Oxygenase Catalysis (e.g., VioC, NapI, OrfP)

A prominent group of enzymes responsible for L-arginine hydroxylation belongs to the iron(II)- and α-ketoglutarate-dependent (Fe/αKG) oxygenase superfamily. These are nonheme iron enzymes, meaning the iron cofactor is not part of a heme complex. Instead, the iron is typically coordinated by a conserved His-X-Asp/Glu-Xn-His amino acid motif within the enzyme's active site. These enzymes utilize Fe(II) as a catalytic metal, α-ketoglutarate (αKG) as a cosubstrate, and O₂ to perform a variety of oxidative reactions, including the hydroxylation of unactivated C–H bonds.

Several such enzymes have been identified and studied for their role in modifying L-arginine, each with distinct outcomes. Notable examples include:

VioC : Involved in the biosynthesis of the antibiotic viomycin (B1663724), VioC selectively hydroxylates L-arginine at the C3 (beta) position.

NapI : Part of the naphthyridinomycin biosynthesis pathway, NapI primarily catalyzes the C4–C5 desaturation of L-arginine.

OrfP : An enzyme in the streptothricin (B1209867) biosynthetic pathway that is responsible for the dihydroxylation of L-arginine at both the C3 and C4 positions.

Despite sharing significant sequence similarity, these enzymes exhibit remarkable control over reaction specificity and selectivity, producing different products from the same L-arginine substrate.

Cβ-hydroxylation refers to the specific hydroxylation of the third carbon atom (C3) of the L-arginine side chain. The enzyme VioC, from Streptomyces vinaceus, is a canonical example of an enzyme that performs this reaction, producing (2S,3S)-hydroxyarginine as a key step in viomycin biosynthesis. The reaction involves the direct activation of the Cβ–H bond by the enzyme's potent oxidizing intermediate. This Cβ-hydroxylation is a crucial modification that primes the amino acid for subsequent enzymatic steps in the antibiotic's assembly line, such as dehydration and cyclization.

The ability of Fe/αKG oxygenases to target specific C-H bonds on the L-arginine scaffold is a hallmark of their catalytic power. This regioselectivity is dictated by the unique architecture of each enzyme's active site, which controls how the substrate binds and is positioned relative to the reactive iron-oxo species.

C3-Hydroxylation : VioC exclusively hydroxylates the C3 position. Computational studies suggest that the electric field within the VioC active site is oriented along the C3–H bond, weakening it and thus guiding the hydrogen atom abstraction to this specific position.

C4-Hydroxylation : The enzyme GetI functions as a C4-hydroxylase of L-arginine. While no dedicated L-arginine C4-hydroxylase has been fully characterized, engineering efforts have sought to convert other hydroxylases into catalysts for this specific reaction.

C5-Hydroxylation : Certain ethylene-forming enzymes (EFEs) can catalyze a side reaction involving the hydroxylation of L-arginine at the C5 position. The resulting 5-hydroxyarginine is unstable and spontaneously decomposes.

Dihydroxylation : OrfP is unique in its ability to perform two sequential hydroxylation cycles on the same substrate, resulting in a dihydroxylated product at the C3 and C4 positions.

In addition to regioselectivity, these enzymes also exhibit high stereospecificity. VioC, for instance, produces the erythro diastereomer of Cβ-hydroxylated L-arginine. This is unusual for the clavaminic acid synthase-like superfamily, which typically forms threo diastereomers. This specific stereochemical outcome is enforced by the conformational control of the bound substrate within the VioC active site, which forces the substrate into a specific orientation for the reaction.

| Enzyme | Organism/Pathway | Primary Reaction on L-Arginine | Position(s) Modified |

|---|---|---|---|

| VioC | Viomycin biosynthesis | Hydroxylation | C3 |

| OrfP | Streptothricin biosynthesis | Dihydroxylation | C3 and C4 |

| GetI | GE81112 biosynthesis | Hydroxylation | C4 |

| NapI | Naphthyridinomycin biosynthesis | Desaturation | C4–C5 |

| EFE | Ethylene Forming Enzyme | Hydroxylation (side reaction) | C5 |

While highly specific for their native substrate, some L-arginine hydroxylases can accept and process structurally similar analogs. VioC, for example, shows strong substrate specificity for L-arginine but can also hydroxylate L-homoarginine (which has an extra methylene (B1212753) group in its side chain) and L-canavanine (an isostere where the terminal methylene of the guanidinium (B1211019) group is replaced by oxygen). However, VioC does not show detectable activity with D-arginine or N-G-methyl-L-arginine. Kinetic studies reveal that while these analogs are accepted, L-arginine remains the preferred substrate, being converted with the highest catalytic efficiency. When VioC is challenged with its substrate enantiomer, D-arginine, it catalyzes an oxidative deamination reaction instead of hydroxylation, demonstrating how substrate stereochemistry can alter the reaction outcome.

| Substrate | KM (mM) | kcat (min-1) | kcat/KM (min-1 mM-1) |

|---|---|---|---|

| L-Arginine | 0.08 ± 0.01 | 63.3 ± 1.7 | 763 ± 63.3 |

| L-Homoarginine | 0.2 ± 0.05 | 23.6 ± 2.6 | 118 ± 47.1 |

| L-Canavanine | 0.1 ± 0.02 | 6.3 ± 0.5 | 63.3 ± 17 |

The catalytic cycle of Fe/αKG-dependent hydroxylases is well-studied and follows a consensus mechanism. The cycle initiates with the binding of αKG and then the primary substrate (L-arginine) to the Fe(II)-containing active site. Molecular oxygen then binds to the iron center, triggering the oxidative decarboxylation of αKG to succinate (B1194679) and CO₂. This process generates a highly reactive and short-lived iron(IV)-oxo (ferryl) species, which is the primary oxidizing agent.

The catalytic activity of these nonheme iron oxygenases is entirely dependent on the presence of essential co-factors, primarily Fe(II) and α-ketoglutarate.

Iron (Fe(II)) : The iron ion is situated at the core of the catalytic machinery. In its ferrous (Fe(II)) state, it provides the coordination site for the binding of the enzyme's facial triad (B1167595) residues, αKG, the substrate, and molecular oxygen. It actively participates in the redox chemistry of the catalytic cycle, cycling between Fe(II), Fe(III), and the highly oxidized Fe(IV) states to activate oxygen.

α-Ketoglutarate (αKG) : This molecule acts as a cosubstrate, not just a cofactor. It binds directly to the Fe(II) center through its C1-carboxylate and C2-keto groups. Its role is to fuel the formation of the potent Fe(IV)-oxo oxidant. By undergoing irreversible oxidative decarboxylation to succinate and CO₂, it provides the necessary electrons to reduce one atom of O₂ to form the ferryl intermediate, while the other oxygen atom is incorporated into succinate. This reaction is what drives the entire catalytic cycle forward.

Pyridoxal-5′-Phosphate (PLP)-Dependent Enzymes in Hydroxylated Arginine Transformations (e.g., GntC, VioD, OrfR)

The transformation of hydroxylated arginine derivatives into more complex molecules, particularly cyclic noncanonical amino acids (ncAAs), is often catalyzed by enzymes dependent on the cofactor Pyridoxal-5′-Phosphate (PLP). PLP is a versatile cofactor renowned for its role in a vast array of reactions involving amino acids, such as transamination, decarboxylation, and elimination reactions. In the context of hydroxylated arginine, PLP-dependent enzymes facilitate key bond-breaking and bond-forming events essential for cyclization.

A prime example is GntC, a unique PLP-dependent enzyme involved in the biosynthesis of guanitoxin. GntC acts on a stereoselectively γ-hydroxylated L-arginine precursor to produce the cyclic ncAA, L-enduracididine. While the user's query mentions VioD and OrfR, extensive research points to the related enzymes VioC and OrfP, which are non-heme iron and α-ketoglutarate-dependent dioxygenases responsible for producing 3-hydroxyarginine (a this compound), rather than PLP-dependent enzymes that transform it. VioC primarily catalyzes C3-hydroxylation, whereas OrfP can produce dihydroxylated arginine derivatives. The subsequent transformations of these hydroxylated intermediates can then fall to enzymes like GntC.

The cyclization of hydroxylated arginine precursors by PLP-dependent enzymes like GntC is a sophisticated process. The mechanism for GntC, which produces L-enduracididine from a γ-hydroxylated L-arginine, serves as an excellent model for understanding these transformations. The process is initiated by the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the α-amino group of the hydroxylated arginine substrate.

The key steps in the GntC-catalyzed reaction include:

Substrate Binding and External Aldimine Formation: The hydroxylated arginine substrate displaces a lysine (B10760008) residue in the enzyme's active site to form an external aldimine with the PLP cofactor.

Deprotonation: GntC facilitates the reversible deprotonation at both the α- and β-positions of the substrate.

Dehydration: This is followed by an irreversible and diastereoselective dehydration (loss of a water molecule from the hydroxyl group).

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the terminal guanidino nitrogen attacks the carbon backbone, leading to the formation of the cyclic product, L-enduracididine.

This sequence of events showcases the chemical versatility of PLP, which acts as an "electron sink" to stabilize the carbanionic intermediates generated during the deprotonation and dehydration steps.

Nature has evolved multiple strategies for creating cyclic arginine ncAAs. The mechanism employed by the cyanobacterial enzyme GntC is a clear example of mechanistic divergence when compared to pathways found in other organisms, such as actinobacteria, which also produce cyclic arginine ncAAs.

The GntC pathway is distinct in its use of a PLP-dependent cyclodehydration mechanism acting on a hydroxylated precursor. This contrasts with other established pathways that may involve different types of enzymes or alternative chemical strategies to achieve cyclization. These mechanistic differences highlight the evolutionary adaptability of enzyme function and provide a broader toolkit for the biocatalytic production of these valuable compounds. Understanding these divergent pathways is crucial for bioengineering and synthetic biology applications aimed at producing novel pharmaceuticals or research tools.

| Enzyme Feature | GntC | VioC / OrfP |

| Enzyme Class | PLP-Dependent Enzyme | Non-heme Iron / α-KG-dependent Dioxygenase |

| Cofactor(s) | Pyridoxal-5′-Phosphate (PLP) | Iron(II), α-ketoglutarate |

| Substrate | γ-hydroxy-L-arginine | L-arginine |

| Primary Reaction | Cyclodehydration | Hydroxylation |

| Product | L-enduracididine | (3S)-3-hydroxy-L-arginine (VioC) |

| Biological Role | Biosynthesis of Guanitoxin | Biosynthesis of Violacein, Antibiotics |

Nitric Oxide Synthase (NOS) Pathway and Nω-Hydroxy-L-arginine (NOHA)

Separate from the pathways that produce this compound for natural products, another critical metabolic route involves a different isomer, Nω-hydroxy-L-arginine (NOHA). This molecule is a central figure in the biosynthesis of nitric oxide (NO), a vital signaling molecule involved in neurotransmission, vascular regulation, and the immune response. The production of NO from L-arginine is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS).

The conversion of L-arginine to nitric oxide and L-citrulline is not a single-step reaction. It is a two-step oxidative process where NOHA is formed as an essential, enzyme-bound intermediate. All three major isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—catalyze this two-step reaction. In the first step, L-arginine is hydroxylated to form NOHA. In the second step, NOHA is oxidized to yield NO and L-citrulline. The fact that NOHA remains largely bound to the enzyme between the two steps underscores its role as an obligate intermediate in the catalytic cycle.

The catalytic activity of NOS is highly complex and tightly regulated, involving multiple cofactors and distinct protein domains. Each NOS enzyme functions as a homodimer, containing an N-terminal oxygenase domain and a C-terminal reductase domain.

Enzymatic Steps:

Electron Transfer: The process is initiated by the transfer of electrons from NADPH in the reductase domain, via the flavin cofactors FAD and FMN, to the heme group located in the oxygenase domain of the other monomer.

First Oxidation (L-arginine → NOHA): The heme group, with the help of the cofactor tetrahydrobiopterin (B1682763) (BH4), activates molecular oxygen to hydroxylate L-arginine, producing the intermediate NOHA.

Second Oxidation (NOHA → NO + L-citrulline): NOHA is then further oxidized in a subsequent step, which also requires electrons from the reductase domain, to produce nitric oxide and L-citrulline.

Catalytic Regulation: The activity of constitutive NOS isoforms (nNOS and eNOS) is primarily regulated by intracellular calcium (Ca²⁺) concentrations. An increase in Ca²⁺ levels promotes the binding of calmodulin (CaM) to the NOS enzyme. This binding event induces a conformational change that "switches on" the electron flow from the reductase to the oxygenase domain, thereby activating the enzyme. The inducible isoform (iNOS) binds calmodulin so tightly that its activity is largely independent of intracellular calcium fluctuations.

| Component | Role in NOS Catalysis |

| L-arginine | Primary substrate |

| Nω-Hydroxy-L-arginine (NOHA) | Obligate intermediate |

| NADPH | Source of reducing electrons |

| FAD & FMN | Flavin cofactors that shuttle electrons |

| Heme | Site of oxygen activation and substrate oxidation |

| Tetrahydrobiopterin (BH4) | Essential for heme function and coupling oxygen reduction to NO synthesis |

| Ca²⁺/Calmodulin | Regulates electron flow and activation in nNOS and eNOS |

The activity of the NOS pathway can be influenced by molecules that are structurally similar to its substrate (L-arginine) or its intermediate (NOHA). These analogues can act as inhibitors or modulators of either NOS itself or competing enzymes.

NOHA itself is a potent inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine by converting it to ornithine and urea (B33335). By inhibiting arginase, NOHA can increase the local concentration of L-arginine, potentially shunting more substrate toward NO production.

Furthermore, synthetic analogues of NOHA have been developed to study and modulate this pathway. A key example is Nω-hydroxy-nor-L-arginine (nor-NOHA) . Studies have shown that nor-NOHA is a significantly more potent inhibitor of arginase than NOHA itself. Unlike NOHA, nor-NOHA is neither a substrate nor an inhibitor of NOS. This makes it a valuable pharmacological tool to specifically inhibit the arginase pathway without directly affecting NOS. By inhibiting arginase, nor-NOHA can indirectly boost the production of nitric oxide by increasing the availability of L-arginine for NOS, particularly in situations where substrate availability is a limiting factor.

Arginase Inhibition by Hydroxyarginine Derivatives

The hydroxylation of the guanidinium group of arginine and its analogs gives rise to potent inhibitors of arginase, a key enzyme in the urea cycle that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. These hydroxyarginine derivatives play a crucial role in modulating the availability of L-arginine for other metabolic pathways, most notably the production of nitric oxide (NO).

Nω-hydroxyarginine as a Potent Endogenous Arginase Inhibitor

Nω-hydroxy-L-arginine (L-NOHA) is an intermediate product in the enzymatic conversion of L-arginine to nitric oxide and L-citrulline, a reaction catalyzed by nitric oxide synthase (NOS). Beyond its role as a metabolic intermediate, L-NOHA has been identified as a potent endogenous inhibitor of arginase. Its inhibitory effect is significant, positioning it as one of the most powerful natural arginase inhibitors discovered. The inhibitory constant (Ki) for L-NOHA against bovine liver arginase is approximately 150 µM. For human arginase isoforms, L-NOHA demonstrates a dissociation constant (Kd) of 3.6 μM for hARG-1 and a Ki of 1.6-2.0 μM for hARG-2.

The discovery of L-NOHA's inhibitory properties spurred the development of related synthetic derivatives with even greater potency. A notable example is Nω-hydroxy-nor-L-arginine (nor-NOHA), an analog with a shorter alkyl chain. Nor-NOHA is a significantly more powerful inhibitor than L-NOHA, with a Ki of 0.5 µM for arginase. It is approximately 40-fold more potent than L-NOHA in inhibiting the hydrolysis of L-arginine in murine macrophages. This enhanced potency highlights the structural importance of the chain length between the α-amino acid and the hydroxyguanidine group for effective arginase inhibition.

Inhibitory Potency of Hydroxyarginine Derivatives on Arginase

| Compound | Enzyme Source/Isoform | Inhibitory Value (Ki/IC50/Kd) | Reference |

|---|---|---|---|

| Nω-hydroxy-L-arginine (L-NOHA) | Bovine Liver Arginase | Ki: ~150 µM | |

| Nω-hydroxy-L-arginine (L-NOHA) | Murine Macrophage Arginase | IC50: 400 +/- 50 µM | |

| Nω-hydroxy-L-arginine (L-NOHA) | Human Arginase 1 (hARG-1) | Kd: 3.6 µM | |

| Nω-hydroxy-L-arginine (L-NOHA) | Human Arginase 2 (hARG-2) | Ki: 1.6 - 2.0 µM | |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase (General) | Ki: 0.5 µM | |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Murine Macrophage Arginase (Stimulated) | IC50: 10 +/- 3 µM |

Biochemical Mechanisms of Arginase Inhibition

Hydroxyarginine derivatives such as L-NOHA and nor-NOHA act as competitive, reversible inhibitors of arginase. The mechanism of inhibition is rooted in the structural similarity of these molecules to the natural substrate, L-arginine, allowing them to bind to the enzyme's active site. The key to their inhibitory action lies in the interaction of the Nω-hydroxyguanidine group with the binuclear manganese (Mn²⁺) cluster located within the arginase active site.

For inhibition to be effective, the inhibitor must possess free α-carboxyl and α-amino groups, as these are crucial for the molecule to be recognized by the enzyme. The stereochemistry is also important; the L-configuration of NOHA is significantly more active as an inhibitor than the D-configuration. The Nω-hydroxyguanidine moiety is thought to displace a metal-bridging water molecule in the active site, directly coordinating with the manganese ions and thereby blocking the catalytic activity of the enzyme. This prevents the hydrolysis of L-arginine into L-ornithine and urea. The difference in inhibitory potency between L-NOHA and nor-NOHA underscores the importance of the side-chain length for optimal interaction with the active site. Nor-NOHA's shorter chain allows for a more specific and potent interaction with the manganese cluster, enhancing its inhibitory effect and conferring selectivity for arginase over NOS, as nor-NOHA is neither a substrate nor an inhibitor for NOS.

Impact on Arginine Metabolic Flux Regulation

By inhibiting arginase, hydroxyarginine derivatives directly influence the metabolic fate of L-arginine. In many cell types, arginase and nitric oxide synthase (NOS) compete for L-arginine as a common substrate. The activity of these two enzymes dictates whether L-arginine is channeled towards the production of L-ornithine and polyamines (via arginase) or towards the synthesis of nitric oxide and L-citrulline (via NOS).

Inhibition of arginase by L-NOHA or nor-NOHA effectively redirects the metabolic flux of L-arginine away from the urea cycle and towards the NOS pathway. This leads to an increased availability of intracellular L-arginine for NOS, subsequently boosting the production of NO and L-citrulline. For instance, the use of nor-NOHA in stimulated murine macrophages was shown to increase the accumulation of nitrite (B80452) (a stable metabolite of NO) and L-citrulline. Similarly, studies have shown that arginase inhibition with nor-NOHA leads to increased circulating arginine levels while decreasing plasma ornithine levels. This redirection of arginine metabolism is a key regulatory mechanism, as the products of both pathways have profound and often opposing physiological effects, particularly in the context of immune responses and cardiovascular function.

Effect of nor-NOHA on Arginine Metabolites

| Metabolite | Effect of nor-NOHA Inhibition | Reference |

|---|---|---|

| L-Arginine (Cellular) | Increased by 14% | |

| L-Ornithine (Cellular) | Decreased by 17% | |

| L-Ornithine (Plasma) | Decreased | |

| L-Citrulline (Plasma) | Increased | |

| Nitrite (NO metabolite) | Increased |

Chemical and Chemoenzymatic Synthesis Methodologies

Asymmetric Synthetic Routes to Beta-Hydroxy-Alpha-Amino Acids

The asymmetric synthesis of β-hydroxy-α-amino acids, including β-hydroxyarginine, is a critical area of research as these compounds are key components of many natural products and pharmaceuticals. A variety of strategies have been devised to control the stereochemistry at the α and β carbons.

Common synthetic strategies include:

Asymmetric Aldol (B89426) Reactions: This is a highly effective method for forming the carbon-carbon bond between the α and β carbons while establishing the vicinal amino and hydroxyl groups. The reaction of glycine (B1666218) Schiff bases or other glycine enolate equivalents with aldehydes, catalyzed by chiral catalysts, can produce β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. For instance, zinc–ProPhenol catalysts have been successfully used in direct asymmetric aldol reactions between glycine Schiff bases and aldehydes to yield syn β-hydroxy-α-amino esters.

Sharpless Asymmetric Aminohydroxylation: This method introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner.

Diastereoselective Alkylation: The alkylation of chiral templates, such as those derived from Garner's aldehyde, offers another route to control stereochemistry.

Catalytic Asymmetric Hydrogenation: The dynamic kinetic resolution of α-amino β-ketoesters via asymmetric hydrogenation, for example using Iridium/f-phamidol catalytic systems, can provide chiral syn-aryl β-hydroxy α-amino acid derivatives with excellent diastereo- and enantioselectivities.

Aza-Claisen Rearrangement: A highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been achieved using a palladium(II)-catalysed, aza-Claisen rearrangement of allylic acetimidates derived from enantiopure α-hydroxy acids.

While effective, many of these chemical methods can be complex, requiring multiple steps, expensive chiral catalysts or auxiliaries, and may have limitations regarding substrate scope. The direct functionalization of the C-H bond at the β-position of an existing α-amino acid offers a more direct alternative to de novo synthesis.

Biocatalytic and Whole-Cell Biotransformation Approaches

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing chiral β-hydroxy acid derivatives. Whole-cell biotransformations and the use of isolated enzymes can provide high stereoselectivity under mild reaction conditions.

The direct hydroxylation of L-arginine at the β-position (C3) is a key reaction in the biosynthesis of several antibiotics. This transformation is catalyzed by a specific class of enzymes known as non-heme iron(II) and α-ketoglutarate-dependent (Fe/αKG) oxygenases.

A prominent example is the enzyme VioC , found in the biosynthetic pathway of the antibiotic viomycin (B1663724). VioC catalyzes the Fe(II)- and α-ketoglutarate-dependent Cβ-hydroxylation of free L-arginine to produce (2S,3S)-hydroxyarginine. This enzyme is part of the CAS-like (CSL) superfamily of oxygenases, which are characterized by a 2-His-1-carboxylate facial triad (B1167595) for iron coordination and a common β-helix core fold. The general catalytic cycle involves the binding of α-ketoglutarate and the substrate (L-arginine) to the iron center, followed by the binding of dioxygen. This leads to the formation of a high-valent iron(IV)-oxo intermediate that is responsible for abstracting a hydrogen atom from the substrate, followed by hydroxyl rebound to form the hydroxylated product.

Other arginine hydroxylases from this family can hydroxylate L-arginine at different positions (C4 or C5) or perform desaturation, highlighting the diversity of these biocatalysts.

Multi-enzyme cascades, which involve several enzymatic reactions in one pot, are highly efficient for synthesizing complex molecules from simple precursors. These systems can overcome unfavorable reaction equilibria and minimize downstream processing.

A novel biocatalytic route for the synthesis of trans-3-hydroxy-L-proline has been developed starting from L-arginine, which utilizes (2S,3S)-3-hydroxyarginine as a crucial intermediate. This three-step enzymatic cascade demonstrates the potential for producing β-hydroxyarginine as part of a larger synthetic pathway.

The cascade involves the following steps:

Hydroxylation: L-arginine 3-hydroxylase (an Fe/αKG-dependent oxygenase) converts L-arginine to (2S,3S)-3-hydroxyarginine.

Urea (B33335) Removal: Arginase acts on (2S,3S)-3-hydroxyarginine to form (2S,3S)-3-hydroxyornithine.

Cyclization: Ornithine cyclodeaminase catalyzes the conversion of (2S,3S)-3-hydroxyornithine into trans-3-hydroxy-L-proline.

This system highlights how β-hydroxyarginine can be generated and then further transformed enzymatically to produce other valuable chiral compounds.

The production of hydroxyamino acids like β-hydroxyarginine can be achieved through the heterologous expression of the relevant biosynthetic genes in a suitable host organism, such as Escherichia coli or Streptomyces. This metabolic engineering approach allows for the production of complex natural products and their precursors.

Strategies for Stereoselective Introduction of Hydroxyl Groups

Achieving high stereoselectivity is paramount in the synthesis of β-hydroxyarginine, which contains two contiguous stereocenters. Both chemical and biological methods have been developed to control the relative and absolute stereochemistry of the amino and hydroxyl groups.

In chemical synthesis , stereoselectivity is often dictated by the chiral catalyst or auxiliary used.

Substrate Control: Diastereoselective hydroxylation of chiral β-amino enolates can be achieved with high selectivity, where the stereochemical outcome is primarily controlled by the existing chirality in the substrate.

Catalyst Control: The use of chiral catalysts, such as zinc-ProPhenol complexes in aldol reactions or iridium complexes in asymmetric hydrogenation, directs the formation of specific stereoisomers. For example, Brønsted base catalysis has been employed for the highly enantio- and syn-selective synthesis of β-hydroxy α-amino acids from glycine imine derivatives.

In biocatalytic approaches , the enzyme's active site architecture provides exquisite control over stereochemistry.

Enzyme Specificity: The L-arginine oxygenase VioC is notable for its erythro-stereospecificity, producing (2S,3S)-hydroxyarginine. This is in contrast to other related enzymes in the CSL superfamily that typically produce threo diastereomers. Structural studies of VioC have revealed that this unique stereospecificity is due to conformational control of the bound L-arginine substrate, which forces it into a gauche(-) conformer rather than the more common trans conformer observed in other enzymes of this family.

The table below summarizes key stereoselective methods.

| Method | Approach | Key Feature | Typical Selectivity |

|---|---|---|---|

| Asymmetric Aldol Reaction | Chemical | Chiral catalyst (e.g., Zn-ProPhenol) directs the approach of reactants. | High diastereo- and enantioselectivity for syn-products. |

| Asymmetric Hydrogenation (DKR) | Chemical | Chiral Iridium catalyst selectively hydrogenates one dynamic substrate isomer. | Excellent diastereo- (>99/1 dr) and enantioselectivity (>99% ee). |

| Enzyme Catalysis (VioC) | Biocatalytic | Enzyme active site enforces a specific substrate conformation. | Produces the erythro diastereomer ((2S,3S)-hydroxyarginine) with high specificity. |

| Aza-Claisen Rearrangement | Chemical | Palladium(II)-catalysed rearrangement of allylic acetimidates. | High diastereoselectivity (up to 14:1 dr) for (2S,3S)-products. |

Protecting Group Chemistry in Beta-Hydroxyarginine Synthesis

The synthesis of a densely functionalized molecule like β-hydroxyarginine is complicated by the presence of four reactive groups: the α-amino group, the carboxyl group, the side-chain guanidino group, and the β-hydroxyl group. A robust protecting group strategy is therefore essential to prevent unwanted side reactions and ensure chemoselectivity during synthetic transformations.

The selection of protecting groups must be orthogonal, meaning each group can be removed under specific conditions without affecting the others.

α-Amino Group Protection: Standard protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are commonly used. Boc is acid-labile, typically removed with trifluoroacetic acid (TFA), while Fmoc is base-labile, removed with piperidine. Benzyloxycarbonyl (Z) is another option, removable by catalytic hydrogenation.

Carboxyl Group Protection: The carboxyl group is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) (Bzl) ester. Benzyl esters are often used in Boc-based strategies as they can be removed by hydrogenation, while tert-butyl (tBu) esters are used in Fmoc strategies due to their acid lability.

Guanidino Group Protection: The guanidino group of arginine is strongly basic and nucleophilic. It requires robust protection. Common protecting groups used in Fmoc chemistry include the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) groups. In Boc chemistry, the p-toluenesulfonyl (Tos) and nitro (NO2) groups are frequently employed, although the nitro group can be susceptible to side reactions during its removal by hydrogenation.

Hydroxyl Group Protection: The β-hydroxyl group is often protected as an ether or a silyl (B83357) ether. Common choices include benzyl (Bzl) ether, which is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, and can be cleaved by hydrogenation. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also widely used.

A key challenge in the synthesis of 3-hydroxy-L-arginine is the potential for isomerization upon the removal of hydrogenolytically cleavable protecting groups (e.g., Z and Bzl). This highlights the critical need for careful selection and optimization of the protecting group strategy to maintain the stereochemical integrity of the final product.

Role of Beta Hydroxyarginine in Natural Product Biosynthesis

Precursor to Noncanonical Amino Acids in Peptide and Antibiotic Synthesis

The introduction of a hydroxyl group onto the arginine side chain to form beta-hydroxyarginine is a pivotal early step in the biosynthetic pathways of several important classes of bioactive peptides and antibiotics. This modification primes the molecule for a range of downstream enzymatic reactions, including cyclization and further functionalization, which are essential for the formation of the final natural product.

The tuberactinomycin (B576502) family of antibiotics, which includes viomycin (B1663724) and capreomycin, are potent inhibitors of bacterial protein synthesis and are important in the treatment of multidrug-resistant tuberculosis. The biosynthesis of these complex cyclic peptides involves the formation of the nonproteinogenic amino acid L-capreomycidine, a key structural component. this compound has been identified as a critical intermediate in this pathway.

The biosynthesis of viomycin, produced by Streptomyces sp. ATCC11861, begins with the Cβ-hydroxylation of L-arginine to form (2S,3S)-hydroxyarginine. This reaction is catalyzed by the non-heme iron oxygenase VioC. The resulting this compound then serves as the substrate for the enzyme VioD, which catalyzes a β-elimination and subsequent intramolecular cyclization to form L-capreomycidine. This transformation underscores the importance of this compound as a key precursor in the assembly of the tuberactinomycin core structure.

| Enzyme | Function in Viomycin Biosynthesis | Substrate | Product |

| VioC | Cβ-hydroxylation | L-arginine | (2S,3S)-hydroxyarginine |

| VioD | β-elimination and intramolecular cyclization | (2S,3S)-hydroxyarginine | L-capreomycidine |

L-enduracididine and its hydroxylated derivative, beta-hydroxyenduracididine, are rare noncanonical amino acids found in several peptide antibiotics, including the mannopeptimycins and teixobactin. The biosynthesis of L-enduracididine proceeds from L-arginine through a series of enzymatic steps. In the mannopeptimycin pathway, the enzyme MppP, a PLP-dependent hydroxylase, catalyzes the conversion of L-arginine to 2-oxo-4-hydroxy-5-guanidinovaleric acid. This intermediate then undergoes dehydration and cyclization catalyzed by MppR to form a cyclic guanidine (B92328), which is subsequently transaminated by MppQ to yield L-enduracididine. Further hydroxylation to L-β-hydroxyenduracididine is catalyzed by MppO. While the direct precursor is 4-hydroxy-2-ketoarginine, the initial hydroxylation of the arginine scaffold is a key step in the pathway.

| Enzyme | Function in L-Enduracididine Biosynthesis | Substrate | Product |

| MppP | PLP-dependent hydroxylation | L-arginine | 2-oxo-4-hydroxy-5-guanidinovaleric acid |

| MppR | Dehydration and cyclization | 2-oxo-4-hydroxy-5-guanidinovaleric acid | Cyclic guanidine intermediate |

| MppQ | Transamination | Cyclic guanidine intermediate | L-enduracididine |

| MppO | Hydroxylation | L-enduracididine | L-β-hydroxyenduracididine |

The antimicrobial phosphonopeptides, argolaphos A and B, contain the unusual noncanonical amino acid Nε-hydroxyarginine. While this is a different isomer from this compound, the enzymatic hydroxylation of an arginine residue is a key feature of its biosynthesis. The biosynthesis of argolaphos involves the heme-dependent monooxygenase AglA, which hydroxylates the Nε position of an AMPn-Arg dipeptide intermediate to form argolaphos B. This hydroxylation is crucial for the biological activity of the final compound.

Enzymatic Tailoring and Functionalization of Natural Product Scaffolds

The enzymatic modification of natural product scaffolds, often referred to as "tailoring," is a fundamental strategy used by organisms to create a vast diversity of chemical structures with a wide range of biological activities. Tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, act on a common molecular scaffold to introduce functional groups that can profoundly alter the molecule's properties.

The formation of this compound is a prime example of such enzymatic tailoring. The introduction of a hydroxyl group onto the arginine side chain by enzymes like VioC provides a point for further diversification. This initial hydroxylation can be followed by a cascade of other enzymatic modifications, leading to the formation of complex and potent natural products. This strategy of enzymatic functionalization allows for the efficient generation of molecular complexity from simple building blocks.

Mechanistic Biological Roles and Cellular Processes

Cellular and Subcellular Distribution of Beta-Hydroxyarginine-Related Enzymes and Metabolites

The enzymes and metabolites related to this compound exhibit specific cellular and subcellular distributions that are crucial for their function. Arginase, a key enzyme in arginine metabolism, exists in two isoforms: Arginase I (ARG1) and Arginase II (ARG2). mdpi.comnih.gov ARG1 is primarily a cytosolic enzyme found predominantly in the liver, where it functions in the urea (B33335) cycle. mdpi.combenthamopen.com ARG2, on the other hand, is a mitochondrial enzyme with a wider tissue distribution, including the kidneys, small intestine, prostate, and vasculature. mdpi.comnih.govbenthamopen.com This differential localization suggests distinct roles for each isoform. For instance, mitochondrial ornithine, a product of ARG2, may be preferentially used by ornithine aminotransferase, while cytosolic ornithine from ARG1 can be a substrate for ornithine decarboxylase. researchgate.net

Nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) from arginine, also has multiple isoforms with specific localizations. pnas.org Neuronal NOS (nNOS) and endothelial NOS (eNOS) are constitutively expressed, with their activity regulated by calcium levels. pnas.org Inducible NOS (iNOS) is expressed in immune cells like macrophages in response to inflammatory stimuli. pnas.orgmdpi.com The N-terminal oxidase domain of NOS, which binds arginine, is where the conversion to Nω-hydroxy-L-arginine (NOHA), an intermediate in NO synthesis, occurs. pnas.org Evidence suggests the existence of distinct subcellular pools of arginine that are differentially accessible to NOS, indicating a complex regulation of substrate availability. researchgate.net

The distribution of these enzymes dictates the localized production and function of related metabolites. For example, in endothelial cells, arginase activity can limit the arginine available for eNOS, thereby modulating NO production. nih.gov The subcellular compartmentalization of these pathways is a key factor in regulating the metabolic fate of arginine and its derivatives.

Modulation of Cellular Processes via Arginase Pathway Inhibition

This compound, specifically its isomer Nω-hydroxy-L-arginine (NOHA), is a potent competitive inhibitor of both arginase isoforms. nih.govpnas.orgkarger.com This inhibition has significant downstream effects on cellular processes that are dependent on the products of the arginase pathway.

Influence on Polyamine Synthesis Pathways

The arginase pathway is the primary source of ornithine, the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. mdpi.compnas.orgnumberanalytics.com These polyamines are essential for cell growth, proliferation, and differentiation. mdpi.comnumberanalytics.com By inhibiting arginase, NOHA effectively reduces the production of ornithine, thereby limiting the substrate available for ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. pnas.orgnumberanalytics.complos.org This leads to a decrease in the cellular levels of polyamines. pnas.orgnih.gov The inhibition of polyamine synthesis is a key mechanism by which NOHA exerts its anti-proliferative effects. pnas.orgkarger.com

The regulatory relationship can be summarized as follows:

Arginase converts L-arginine to L-ornithine. pnas.org

Ornithine Decarboxylase (ODC) converts L-ornithine to putrescine. pnas.org

NOHA inhibits arginase, leading to reduced L-ornithine and subsequently, reduced polyamine levels. pnas.orgkarger.com

| Enzyme | Substrate | Product | Role of NOHA |

|---|---|---|---|

| Arginase | L-arginine | L-ornithine + Urea | Inhibits |

| Ornithine Decarboxylase (ODC) | L-ornithine | Putrescine | Indirectly inhibits by reducing substrate availability |

Impact on Cell Proliferation and Growth Regulation

The inhibition of polyamine synthesis by NOHA directly impacts cell proliferation and growth. Polyamines are crucial for various stages of the cell cycle, and their depletion can lead to cell cycle arrest. researchgate.net Research has shown that inhibiting arginase with NOHA can retard the proliferation of various cell types, including vascular smooth muscle cells and cancer cells. karger.comnih.govresearchgate.net This anti-proliferative effect can be reversed by the addition of exogenous ornithine or polyamines, confirming that the effect is mediated through the arginase-polyamine pathway. pnas.orgkarger.com

For instance, in vascular smooth muscle cells, increased arginase expression and activity are associated with increased polyamine synthesis and cell proliferation. nih.govnih.gov Conversely, inhibition of arginase by NOHA leads to a decrease in proliferation. nih.gov Similarly, in certain breast cancer cell lines with high arginase II expression, NOHA treatment significantly inhibits cell proliferation, an effect that can be rescued by the addition of L-ornithine. plos.org

Interplay with Nitric Oxide Signaling and Associated Metabolic Pathways

This compound is a key intermediate in the nitric oxide (NO) signaling pathway. nih.govacs.org The enzyme nitric oxide synthase (NOS) catalyzes the conversion of L-arginine to NO and L-citrulline in a two-step process, with Nω-hydroxy-L-arginine (NOHA) being the stable intermediate. acs.orgnih.gov

The interplay between the arginase and NOS pathways is critical, as both enzymes compete for the same substrate, L-arginine. mdpi.comphysiology.org The inhibition of arginase by NOHA can, therefore, increase the availability of L-arginine for NOS, potentially leading to increased NO production. karger.com However, the regulation is complex. For example, in activated macrophages, while NOHA inhibits arginase, it can also slightly inhibit NO synthesis under certain conditions. physiology.org

NO itself is a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response. pnas.orgnih.gov It functions by activating soluble guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger. nih.gov Furthermore, NO can directly inhibit ODC, the enzyme responsible for the first step in polyamine synthesis, providing another layer of regulation on cell proliferation. pnas.orgnih.gov

The metabolic pathways influenced by the interplay between this compound, arginase, and NOS are extensive. The production of ornithine from the arginase pathway not only fuels polyamine synthesis but also the production of proline and glutamate, which are important for collagen synthesis and other metabolic functions. mdpi.commdpi.com

| Pathway | Key Enzyme | Substrate | Key Products | Interaction with this compound (NOHA) |

|---|---|---|---|---|

| Arginase Pathway | Arginase | L-arginine | L-ornithine, Urea | NOHA is a potent inhibitor of arginase. karger.com |

| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | L-arginine | Nitric Oxide (NO), L-citrulline | NOHA is an intermediate in this pathway. nih.gov |

Regulatory Functions in Cellular Homeostasis and Stress Responses

This compound and its related metabolic pathways play a role in maintaining cellular homeostasis and responding to various stressors. The balance between the arginase and NOS pathways is crucial for normal cellular function, and its dysregulation is implicated in various pathological conditions. mdpi.com

During inflammatory processes, macrophages can be polarized to either express high levels of iNOS, leading to a pro-inflammatory state, or high levels of arginase, promoting an anti-inflammatory and tissue repair phenotype. mdpi.com The regulation of these pathways by cytokines and other signaling molecules is key to a balanced immune response. mdpi.com For instance, certain interleukins can induce arginase expression in macrophages. mdpi.com

Arginine metabolism is also linked to cellular stress responses. For example, protein arginylation, the post-translational addition of arginine to proteins, has been implicated in the response to heat stress, ER stress, and nitrosative stress. nih.gov While not directly involving this compound, this highlights the broader role of arginine metabolism in stress responses. There is also evidence that NO plays a complex modulatory role in the body's response to stress, with NOS activity being altered in response to various stressors. um.es In plants, this compound has been identified as a metabolite that accumulates under alkali stress, suggesting a role in stress adaptation. frontiersin.org

The controlled breakdown of cellular components to maintain homeostasis, a process known as autophagy, is also influenced by arginine metabolism. In endothelial cells, ARG2 can regulate autophagy independently of its enzymatic activity, which is important for maintaining redox homeostasis and regulating NO production. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry-Based Methods (e.g., UPLC-MS, LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of beta-hydroxyarginine and its metabolites. Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity, making them indispensable in metabolomics research. mdpi.commdpi.com

LC-MS/MS is a cornerstone for the simultaneous determination of arginine and its various metabolites, including hydroxyarginine. nih.gov This methodology allows for the sensitive and rapid quantification of these compounds in complex biological matrices like cellular extracts. nih.gov For instance, a developed LC-MS/MS method successfully measured arginine and its pathway-related metabolites in mouse bone marrow-derived dendritic cells, highlighting its utility in understanding inflammatory processes. nih.gov The method typically involves cell lysis, protein precipitation, and subsequent analysis of the supernatant. nih.gov Detection is often carried out in multiple reaction monitoring (MRM) mode, which provides excellent specificity and linearity for quantification. mdpi.comnih.gov

Untargeted LC-MS/MS analysis has also been employed to identify differential metabolites in various biological contexts. In a study on osteosarcoma stem cells, N-(omega)-Hydroxyarginine was identified as a differential metabolite. nih.gov This highlights the capability of untargeted approaches to uncover the involvement of hydroxyarginine in specific cellular responses. nih.gov Furthermore, polyphenolic proteins in the adhesive plaques of the marine mussel, Mytilus edulis, have been shown to contain hydroxyarginine, a discovery made possible by high-energy collision-induced dissociation (CID) analysis. acs.org

The identification of hydroxyarginine and its precursors in natural product biosynthesis is another area where LC-MS plays a critical role. In the study of pentaminomycins, cyclic pentapeptides containing N⁵-hydroxyarginine, LC-MS was used to identify amino acids from partial hydrolysates, contributing to the structural elucidation of these novel compounds. researchgate.net

Here is an example of a UPLC-MS method used for the analysis of amino acid derivatives:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Gemini-NX C18 (4.6 × 50 mm, 5 μm, 100 Å) | acs.org |

| Mobile Phase A | LC-MS grade water + 0.1% formic acid | acs.org |

| Mobile Phase B | LC-MS grade ACN + 0.1% formic acid | acs.org |

| Gradient | 10% B to 90% B over 10 min | acs.org |

| Flow Rate | 1 mL/min | acs.org |

Stable isotope labeling is a powerful strategy for tracing metabolic pathways and understanding the dynamics of biomolecules. researchgate.netnih.gov In the context of this compound, stable isotope labeling coupled with mass spectrometry can elucidate its formation and downstream metabolism. For example, stable isotope labeling has been used to determine the precursors of chalkophomycin, a process that involves hydroxyarginine isomers. researchhub.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique for quantitative proteomics and can be adapted for metabolomic studies. nih.govresearchgate.net By growing cells in media containing "heavy" isotopically labeled amino acids, such as ¹³C-labeled arginine, researchers can accurately quantify changes in protein and metabolite levels. nih.gov The predictable mass shift in labeled peptides and metabolites facilitates their identification and quantification in MS analysis. nih.gov This approach allows for the precise measurement of metabolic flux, providing insights into the rates of synthesis and degradation of compounds like this compound under various physiological or pathological conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. nih.govnih.gov For this compound and related compounds, ¹H NMR and other NMR techniques provide valuable information about their structure. acs.org The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra can be used to define the stereochemistry and preferred conformations of these molecules. mnstate.eduorganicchemistrydata.org

In the structural determination of pentaminomycins, which contain N⁵-hydroxyarginine, 1D and 2D NMR spectroscopic analyses were fundamental. researchgate.net These techniques, in combination with mass spectrometry, allowed for the complete structural elucidation of these complex cyclic peptides. researchgate.net Conformational studies of synthetic analogues of the antibiotic K-582 A, which also contains hydroxyarginine, have been performed to understand structure-activity relationships. cmdm.twsemanticscholar.org High-resolution NMR has been used to study the conformations of hydroxy-derivatives of other complex molecules, demonstrating its power in discerning subtle structural differences between isomers that can lead to different biological activities. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy in Enzymatic Mechanism Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique that detects species with unpaired electrons, such as free radicals and paramagnetic metal ions. This makes it particularly valuable for studying the mechanisms of enzymes that catalyze redox reactions, including those involved in the biosynthesis of this compound.

In the context of nitric oxide synthases (NOS), which catalyze the oxidation of L-arginine to Nω-hydroxy-L-arginine (NOHA) and then to nitric oxide and L-citrulline, EPR has been instrumental. acs.org Cryoreduction EPR studies on NOS have allowed for the characterization of reaction intermediates. acs.orgnih.gov For example, when the oxy-gsNOSoxy–NHA complex is cryoreduced, a dominant rhombic EPR signal is observed, which has been attributed to a peroxo-ferriheme species. acs.org Studies using methylated Nω-hydroxy-l-arginine analogues have shown that methylation affects the EPR signals, indicating changes in the electronic structure of the heme center and its intermediates. acs.org These studies provide deep mechanistic insights into how the enzyme activates oxygen and hydroxylates the arginine substrate. acs.org EPR spectroscopy, often combined with ENDOR (Electron Nuclear Double Resonance), can provide detailed information about the electronic and geometric environment of paramagnetic centers within an enzyme's active site. nih.gov

Two-Dimensional Infrared (2D-IR) Spectroscopy for Structural Analysis

Two-dimensional infrared (2D-IR) spectroscopy is an advanced vibrational spectroscopy technique that can probe the structure and dynamics of molecules with high temporal and spectral resolution. nih.govacs.org While direct 2D-IR studies on this compound are not widely reported, the technique has been successfully applied to study the CN stretching vibrations of the guanidyl group in arginine. nih.govnih.gov These studies demonstrate the potential of 2D-IR to provide a unique spectroscopic signature for the guanidinium (B1211019) group. nih.govnih.gov

In D₂O, the 2D-IR spectra of an arginine dipeptide show two distinct diagonal peaks corresponding to nearly degenerate vibrational modes that undergo ultrafast energy transfer. nih.gov The presence of cross peaks arising from this energy transfer provides a definitive way to identify arginine residues in larger proteins. nih.govnih.gov Given that this compound retains the guanidinium group, it is plausible that 2D-IR could be used to study its structure and interactions, potentially distinguishing it from arginine based on subtle shifts in vibrational frequencies and coupling patterns induced by the hydroxyl group. The technique has also been used to investigate salt bridges between arginine and glutamate, showcasing its sensitivity to intermolecular interactions. researchgate.net

Chromatographic Separations for Isomer Resolution and Purification

The presence of multiple stereoisomers of this compound necessitates effective chromatographic methods for their separation and purification. Different isomers can exhibit distinct biological activities, making their resolution crucial for accurate structure-activity relationship studies. mtc-usa.com Various chromatographic techniques, including partition column chromatography and high-performance liquid chromatography (HPLC), are employed for this purpose. nih.govsunnypharmtech.com

The separation of the four isomers of beta-hydroxynorleucine has been achieved using partition column chromatography. nih.gov The purity and configuration of each isomer were confirmed by paper chromatography in multiple solvent systems, among other methods. nih.gov For hydroxyproline, which also has multiple isomers, a reversed-phase HPLC (RPLC) method coupled with mass spectrometry has been developed to separate all eight possible isomers after derivatization. nih.gov This demonstrates the power of modern chromatographic columns and optimized conditions for resolving complex mixtures of isomers. nih.gov Chiral stationary phases in gas chromatography (GC) and HPLC are also widely used for the separation of enantiomers. uni-muenchen.de These methods are critical for obtaining enantiopure compounds for further biological and spectroscopic analysis. sunnypharmtech.comuni-muenchen.de

Enzyme Activity Assays and Kinetic Parameter Determination

Understanding the enzymatic pathways involving β-hydroxyarginine requires robust activity assays and the determination of key kinetic parameters. These studies reveal the efficiency and affinity of enzymes for β-hydroxyarginine as a substrate or inhibitor.

Nitric Oxide Synthase (NOS) is a key enzyme where β-hydroxyarginine (specifically Nω-hydroxy-L-arginine or NHA) is a critical intermediate in the conversion of L-arginine to nitric oxide and L-citrulline. caymanchem.com Similarly, other enzymes like arginase are known to be inhibited by NHA. mdpi.com

Enzyme Activity Assays

Radioactive Assays: A standard assay for NOS activity involves monitoring the conversion of radiolabeled [³H]arginine or [¹⁴C]arginine to L-citrulline. This method is highly sensitive and specific for the NOS pathway. caymanchem.com Arginase inhibition by Nω-hydroxyarginine has also been measured using a [¹⁴C] urea (B33335) assay. mdpi.com

Spectrophotometric/Fluorimetric Assays: Enzyme activity can be determined by measuring the formation of a product over time using a spectrophotometer or microplate reader. For example, H₂O₂-dependent nitrite (B80452) formation was measured for NHA analogues with gsNOSₒₓᵧ and murine iNOS to characterize substrate oxidation. acs.org The kinetic parameters of various soil enzymes are often determined using fluorimetric microplate assays with different substrate concentrations. mdpi.com

Chromatographic Assays: HPLC can be used to separate and quantify the products of an enzymatic reaction, providing a measure of activity. This method has been applied to study the oxidation of Nω-hydroxyarginine analogues by NOS II. acs.org

Determination of Kinetic Parameters

Kinetic parameters such as Kₘ (Michaelis constant), Vₘₐₓ (maximum reaction velocity), Kᵢ (inhibition constant), and Kₔ (dissociation constant) are crucial for quantifying enzyme-substrate or enzyme-inhibitor interactions. pressbooks.publibretexts.org

Binding Constants (Kₛ, Kₔ): The binding affinity (Kₛ) of Nω-hydroxy-L-arginine (NHA) and its methylated analogues to gsNOSₒₓᵧ was determined spectrophotometrically. acs.org This assay is based on the competitive displacement of imidazole, which is coordinated to the heme iron(III) in the enzyme's active site, by the substrate analogue. acs.org The dissociation constant (Kₔ) for Nω-hydroxyarginine with human arginase-1 (hARG-1) was determined using surface plasmon resonance (SPR). mdpi.com

Inhibition Constant (Kᵢ): The inhibitory potency of Nω-hydroxyarginine against human arginase-2 (hARG-2) was quantified by determining its Kᵢ value through radioactive assays. mdpi.com

The following tables summarize key kinetic data for β-hydroxyarginine and its analogues with various enzymes.

Binding Constants for NHA Analogues with Ferric gsNOS acs.org

| Compound | Binding Affinity (Kₛ) (µM) |

|---|---|

| NHA | 1.8 ± 0.2 |

| MHA | 300 ± 50 |

| NMOA | 160 ± 20 |

| NHMA | 50 ± 10 |

Inhibition and Dissociation Constants for Nω-hydroxyarginine (L-NOHA) mdpi.com

| Enzyme Target | Parameter | Value (µM) | Assay Method |

|---|---|---|---|

| hARG-1 | Kₔ | 3.6 | Surface Plasmon Resonance (SPR) |

| hARG-2 | Kᵢ | 1.6 | Radioactive Assay |

Q & A

Basic: What established analytical methods are used to detect and quantify beta-Hydroxyarginine in biological samples?

Answer:

this compound can be quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its high sensitivity and specificity for modified amino acids. ELISA kits targeting specific epitopes may also be employed, though cross-reactivity with arginine derivatives must be validated. Key steps include:

- Sample preparation: Deproteinization via acid precipitation (e.g., 10% trichloroacetic acid) to isolate free metabolites.

- Method validation: Use internal standards (e.g., isotopically labeled this compound) to correct for matrix effects.

- Calibration curves: Linear ranges should cover physiological concentrations (0.1–100 µM) .

Advanced: How can researchers resolve contradictions in reported data on this compound’s role in nitric oxide (NO) synthesis?

Answer:

Conflicting results (e.g., pro- vs. anti-NO effects) may arise from differences in experimental models (cell lines vs. in vivo) or assay conditions (oxygen levels, cofactor availability). Strategies include:

- Systematic review : Apply PRISMA guidelines to assess study quality, focusing on variables like pH, enzyme isoforms (e.g., NOS-2 vs. NOS-3), and redox environments .

- Controlled replication : Standardize assays using knockout models or inhibitors (e.g., L-NAME) to isolate this compound-specific effects .

Basic: What are the known natural sources of this compound?

Answer:

this compound has been identified in:

- Marine organisms: Certain sponges and mollusks, often linked to antimicrobial peptide biosynthesis.

- Mammalian tissues: Detected in renal and hepatic tissues under oxidative stress.

- Verification method : Cross-reference mass spectrometry databases (e.g., HMDB, PubChem) and meta-analyses of proteomic datasets .

Advanced: What experimental approaches elucidate the enzyme kinetics of this compound-modifying enzymes?

Answer:

- Kinetic assays : Use stopped-flow spectroscopy to measure hydroxylation rates (e.g., for arginine hydroxylases) under varying substrate concentrations and pH.

- Mutagenesis studies : Target active-site residues (e.g., Fe²⁺-binding motifs) to assess catalytic mechanisms.

- Computational modeling : Apply Michaelis-Menten or ab initio molecular dynamics to predict binding affinities .

Basic: How is this compound synthesized in vitro for experimental use?

Answer:

- Chemical synthesis : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected arginine, followed by selective hydroxylation using tert-butyl hydroperoxide.

- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/0.1% TFA gradient).

- Characterization : Validate via ¹H-NMR (δ 3.9 ppm for hydroxyl proton) and high-resolution MS .

Advanced: How to design a study investigating this compound’s interaction with metabolic pathways (e.g., urea cycle)?

Answer:

- Isotopic labeling : Use ¹³C-arginine tracers to track this compound flux in hepatocyte models.

- Multi-omics integration : Pair metabolomics (LC-MS) with transcriptomic data (RNA-seq) to identify regulatory nodes.

- Statistical validation : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to prioritize significant interactions .

Basic: What stability considerations are critical for this compound in physiological buffers?

Answer:

- pH sensitivity : Degrades rapidly above pH 8.0; use phosphate-buffered saline (pH 7.4) for short-term storage.

- Temperature : Store lyophilized at -80°C; avoid repeated freeze-thaw cycles in solution.

- Validation : Monitor degradation via LC-MS over 24–72 hours .

Advanced: How can low-abundance this compound in samples be addressed to improve detection?

Answer:

- Pre-concentration : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Enhanced sensitivity : Nano-LC-MS/MS or derivatization (e.g., dansyl chloride) for improved ionization.

- Spike-in controls : Add synthetic analogs to calculate recovery rates and limit of detection (LOD) .

Basic: What statistical methods are recommended for analyzing this compound experimental data?

Answer:

- Parametric tests : Use ANOVA with post-hoc Tukey correction for multi-group comparisons (e.g., treatment vs. control).

- Non-parametric : Mann-Whitney U-test for non-normal distributions.

- Software : Implement in R (ggplot2 for visualization) or Python (SciPy for hypothesis testing) .

Advanced: How can this compound’s epigenetic regulatory roles be explored mechanistically?

Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products